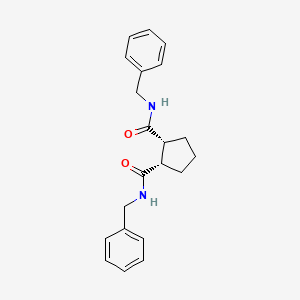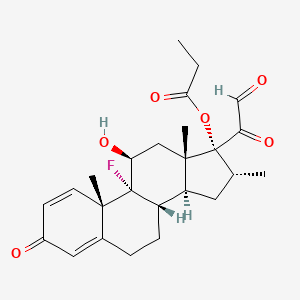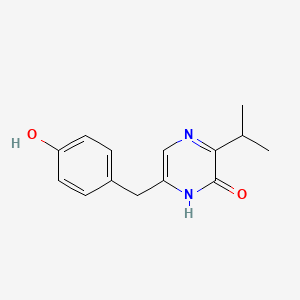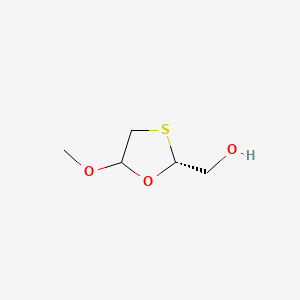![molecular formula C17H22N4O3S B590517 N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide CAS No. 1404437-50-8](/img/structure/B590517.png)
N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide
Descripción general
Descripción
“N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide” is a chemical compound with the molecular formula C17H22N4O3S . It has an average mass of 362.447 Da and a mono-isotopic mass of 362.141266 Da . This product is not intended for human or veterinary use and is usually available for research use.
Aplicaciones Científicas De Investigación
Cancer Treatment
BRD-8899 has been studied for its potential use in cancer treatment. In particular, it has been identified as an inhibitor of the serine/threonine kinase 33 (STK33), which is a protein that has been implicated in various types of cancer .
KRAS-Dependent Cancer Research
KRAS-dependent cancers, which are a subset of cancers that have a specific type of mutation in the KRAS gene, have been a focus of research involving BRD-8899 . However, it’s important to note that while initial studies suggested that STK33 (and by extension, BRD-8899) could be a promising target for these types of cancers, subsequent research found that BRD-8899 did not have an effect on the viability of KRAS-dependent cancer cells .
Drug Repurposing
The process of drug repurposing involves finding new uses for existing drugs. BRD-8899, due to its inhibitory effects on STK33, has been considered in drug repurposing efforts, particularly in the context of cancer treatment .
Artificial Intelligence in Drug Discovery
BRD-8899 has also been used in research exploring the use of artificial intelligence (AI) in drug discovery . In this context, AI methods are used to predict therapeutic relationships and identify potential new uses for existing drugs, including BRD-8899 .
Apoptosis Induction
Research has shown that BRD-8899 can induce apoptosis, or programmed cell death, in cancer cells . This is a key mechanism by which many anti-cancer drugs work, as it leads to the death of cancer cells.
Cell Cycle Arrest
In addition to inducing apoptosis, BRD-8899 has also been found to cause cell cycle arrest in cancer cells . This means that the drug can stop the cells from dividing, which is another way that it can help to stop the growth of cancer.
Mecanismo De Acción
Target of Action
BRD-8899 is primarily a Serine/Threonine Kinase 33 (STK33) inhibitor . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .
Mode of Action
BRD-8899 inhibits the enzymatic function of STK33 . It binds to the kinase, reducing its activity, which in turn affects the phosphorylation of various substrates within the cell .
Biochemical Pathways
The inhibition of STK33 by BRD-8899 impacts several biochemical pathways. One significant pathway is the MST4-Ezrin pathway . MST4 is a substrate of STK33, and Ezrin is a downstream effector of MST4. BRD-8899 decreases the phosphorylation of Ezrin, indicating a disruption in this pathway .
Pharmacokinetics
Like other small molecule inhibitors, factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in its bioavailability and efficacy .
Result of Action
The inhibition of STK33 by BRD-8899 has been shown to have an impact on cancer cells. It was found to enhance apoptosis via S-phase cell cycle arrest in both lung and breast cancer cells . It’s worth noting that brd-8899 failed to kill kras-dependent cells .
Propiedades
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?
A1: BRD-8899 is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with BRD-8899 could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.
Q2: Did BRD-8899 demonstrate the expected impact on KRAS-dependent cancer cell viability?
A2: Despite its potent inhibitory activity against STK33, BRD-8899 failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)




![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)
![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-5-methoxy-methyl ester](/img/no-structure.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)

